

Application Note: Characterizing Phosphopeptide-SH2 Domain Interactions Using Isothermal Titration Calorimetry

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Compound of Interest

Compound Name: Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂

Cat. No.: B1461697

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Topic: Isothermal Titration Calorimetry with Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively measure the thermodynamic parameters of biomolecular interactions.^{[1][2]} It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.^[2] This label-free method allows for the determination of binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering deep insights into the driving forces behind molecular recognition.^[2]

Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100 amino acids that play a pivotal role in cellular signal transduction.^[3] They function by recognizing and binding to specific phosphotyrosine (pTyr) motifs on activated receptor tyrosine kinases (RTKs) and intracellular signaling proteins. This interaction is a critical step in assembling signaling complexes and propagating downstream cellular responses.^[3]

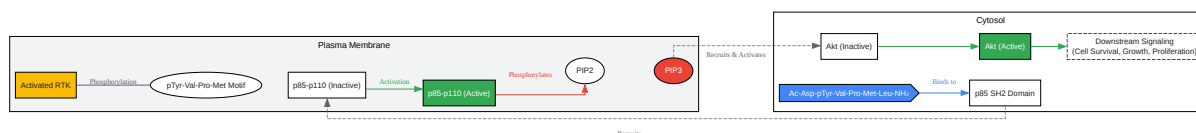
The peptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ is a synthetic phosphopeptide designed as a high-affinity ligand for specific SH2 domains. Its core sequence, pTyr-Val-Pro-Met, is a

recognized binding motif for the SH2 domains of the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[4] The binding of this peptide to p85 initiates the PI3K/Akt signaling pathway, a crucial cascade that regulates cell proliferation, survival, growth, and motility.[3] Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes, making the characterization of SH2-phosphopeptide interactions a key area of research for therapeutic development.

This application note provides a detailed protocol for using ITC to characterize the binding of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ to an SH2 domain, using the N-terminal SH2 domain of the PI3K p85 α subunit as an example.

Signaling Pathway

The binding of a phosphopeptide containing the pYXXM motif to the SH2 domains of the p85 regulatory subunit recruits the PI3K enzyme to the plasma membrane. This relieves the inhibitory contact between p85 and the p110 catalytic subunit, activating the kinase. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ recruits proteins with Pleckstrin Homology (PH) domains, such as Akt (also known as Protein Kinase B), to the membrane, leading to their activation and the propagation of downstream signals that control critical cellular processes.



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Caption: PI3K/Akt Signaling Pathway Activation.

Experimental Protocol

This protocol outlines the steps for measuring the interaction between the Ac-Asp-Tyr(PO_3H_2)-Val-Pro-Met-Leu- NH_2 peptide and the N-terminal SH2 domain of p85 α using ITC.

1. Materials and Reagents

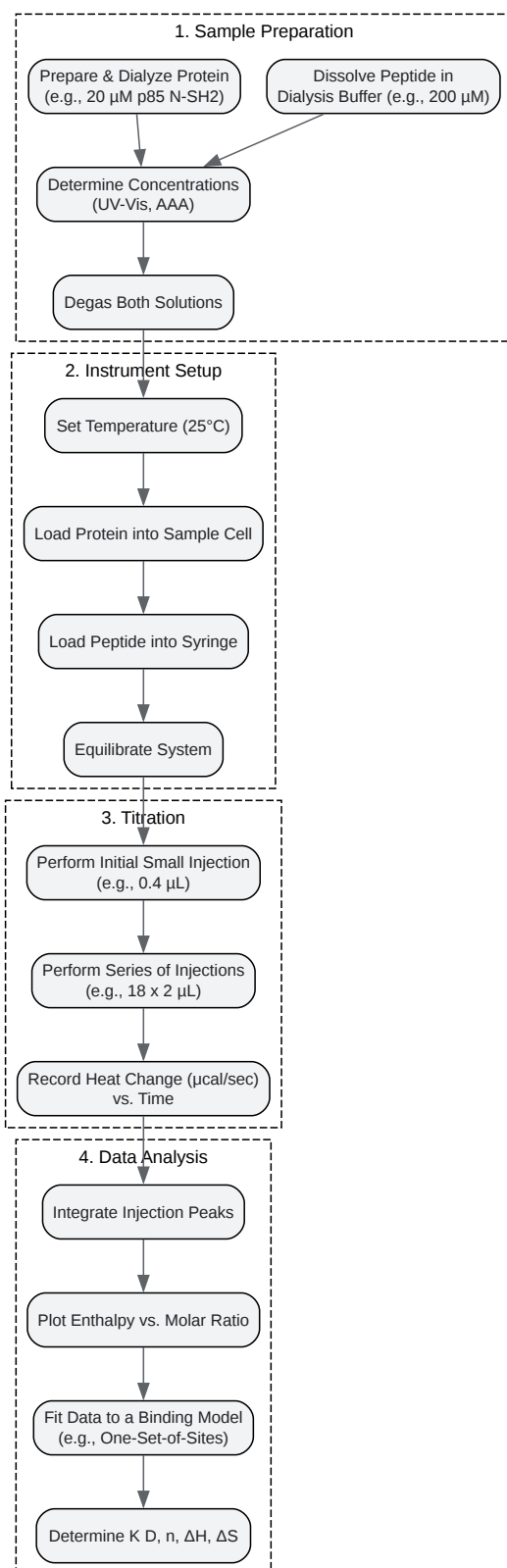
- Protein: Purified N-terminal SH2 domain of human p85 α (p85 α N-SH2). Purity should be >95% as determined by SDS-PAGE.
- Peptide: Synthetic Ac-Asp-Tyr(PO_3H_2)-Val-Pro-Met-Leu- NH_2 . Purity should be >95% as determined by HPLC and mass spectrometry.
- ITC Buffer: 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4.
- Degassing Apparatus: Vacuum degasser or centrifuge.
- Isothermal Titration Calorimeter: (e.g., Malvern MicroCal PEAQ-ITC, VP-ITC, or equivalent).
- Consumables: Micropipettes, sterile microcentrifuge tubes.

2. Sample Preparation

- Buffer Matching: It is critical that the protein and peptide are in an identical buffer to minimize heats of dilution. Dialyze the purified p85 α N-SH2 protein against 2L of ITC buffer overnight at 4°C. Dissolve the lyophilized peptide directly into the final dialysis buffer.
- Concentration Determination: Accurately determine the concentration of the protein and peptide solutions.
 - For the p85 α N-SH2 domain, use UV-Vis spectrophotometry at 280 nm with the calculated molar extinction coefficient.
 - For the phosphopeptide, use a quantitative amino acid analysis or weigh a precise amount to create a stock solution.
- Sample Degassing: Thoroughly degas both protein and peptide solutions for 10-15 minutes immediately before the experiment to prevent bubble formation in the ITC cell.

- Final Concentrations: The optimal concentrations depend on the binding affinity. For an expected K_D in the nanomolar range (<100 nM), a suitable starting point is:
 - Protein (in cell): 10-20 μ M
 - Peptide (in syringe): 100-200 μ M (at least 10-fold higher than the protein concentration).

3. ITC Experimental Workflow



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Caption: General Isothermal Titration Calorimetry Workflow.

4. Instrument Setup and Data Acquisition

- **Set Temperature:** Set the experimental temperature to 25°C and allow the instrument to equilibrate.
- **Load Sample Cell:** Carefully load the p85α N-SH2 domain solution (~200-300 μL, depending on the instrument) into the sample cell, avoiding bubble formation.
- **Load Syringe:** Load the phosphopeptide solution into the injection syringe (~40-50 μL).
- **Equilibration:** Insert the syringe into the sample cell and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
- **Titration Parameters:** Set up the titration sequence. A typical experiment might consist of:
 - Number of injections: 19
 - Injection volume: 0.4 μL for the first injection (often discarded during analysis), followed by 18 injections of 2 μL.
 - Spacing between injections: 150 seconds (to allow the signal to return to baseline).
 - Stirring speed: 750 rpm.
- **Run Experiment:** Start the titration.
- **Control Experiment:** Perform a control titration by injecting the phosphopeptide solution into the ITC buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data during analysis.

Data Presentation and Analysis

The raw ITC data is a plot of thermal power (μcal/sec) versus time. Each injection of the peptide into the protein solution produces a heat peak. The area under each peak is integrated and plotted against the molar ratio of peptide to protein. This creates a binding isotherm, which is then fitted to a suitable binding model (e.g., "One Set of Sites") to extract the thermodynamic parameters.

Table 1: Representative Thermodynamic Data

The following table presents example thermodynamic parameters for the binding of a high-affinity phosphopeptide to an SH2 domain, based on typical values observed for pYXXM motifs binding to the p85 N-SH2 domain. Actual experimental results may vary.

Parameter	Symbol	Representative Value	Unit	Description
Binding Affinity (Dissociation Constant)	K _D	50	nM	The concentration of ligand at which half the protein binding sites are occupied. A lower K _D indicates stronger binding.
Stoichiometry	n	1.1	-	The molar ratio of peptide to protein in the final complex (a value near 1 indicates a 1:1 interaction).
Enthalpy Change	ΔH	-12.5	kcal/mol	The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding.
Entropy Change	-TΔS	2.5	kcal/mol	The change in the randomness or disorder of the system upon binding, scaled by temperature.
Gibbs Free Energy Change	ΔG	-10.0	kcal/mol	The overall energy change of binding,

calculated from
 $\Delta G = \Delta H - T\Delta S$.
A negative value
indicates a
spontaneous
reaction.

Note: Data are representative and should be determined experimentally. The Gibbs Free Energy (ΔG) is calculated from the relationship $\Delta G = RT\ln(K D)$, where R is the gas constant and T is the absolute temperature.

Conclusion

Isothermal Titration Calorimetry provides a robust, label-free method to fully characterize the binding thermodynamics of the Ac-Asp-Tyr(PO_3H_2)-Val-Pro-Met-Leu-NH₂ peptide with its target SH2 domain. The data obtained are crucial for understanding the molecular driving forces of this interaction, which is a key regulatory step in the PI3K/Akt signaling pathway. This detailed thermodynamic information is invaluable for structure-activity relationship (SAR) studies and for the rational design of targeted inhibitors in drug discovery programs.

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